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Compound of Interest

Compound Name: 5-Morpholino-2-nitroaniline

Cat. No.: B1580431

An In-Depth Technical Guide to 5-Morpholino-2-nitroaniline: A Core Building Block in Modern
Medicinal Chemistry

Abstract: 5-Morpholino-2-nitroaniline is a key heterocyclic intermediate whose strategic
functionalization makes it a valuable building block in contemporary drug discovery and organic
synthesis. The presence of a nucleophilic amino group, an electrophilically activatable aromatic
ring, and a reducible nitro group provides a versatile chemical handle for constructing complex
molecular architectures. This guide offers an in-depth analysis of its chemical properties, a
robust synthesis protocol, spectroscopic characterization, and a discussion of its field-proven
applications, particularly as a precursor to advanced pharmaceutical agents.

Molecular Structure and Physicochemical
Properties

5-Morpholino-2-nitroaniline, with the CAS Number 54998-00-4, is an aromatic compound
characterized by a nitroaniline core substituted with a morpholine ring at the C5 position.[1][2]
The electron-withdrawing nitro group (-NO2) at the C2 position and the electron-donating amino
group (-NHz) at the C1 position create a polarized aromatic system. The morpholine moiety, a
saturated heterocycle, enhances solubility and provides a key structural element common in
many bioactive molecules.

Caption: Chemical Structure of 5-Morpholino-2-nitroaniline.
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The key physicochemical properties of this compound are summarized in the table below,
providing researchers with essential data for experimental design.

Property Value Reference(s)
CAS Number 54998-00-4 [11[2]
Molecular Formula C10H13N303 [1][2]
Molecular Weight 223.23 g/mol [1]
ot g
Melting Point 182-185 °C [2]
Boiling Point (Est.) 469.7 °C at 760 mmHg [2]
Density (Est.) 1.337 g/cm3 [2]
LogP (Predicted) 2.18 [2]
Hydrogen Bond Donors 1 (from the -NH2z group) [2]
Hydrogen Bond Acceptors 5 (from O and N atoms) [2]

Synthesis and Purification Protocol

The most field-proven and rational synthesis of 5-Morpholino-2-nitroaniline involves a
nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored because the nitro
group strongly activates the aromatic ring towards nucleophilic attack, allowing for the
displacement of a halide at an adjacent position.

Causality in Experimental Design: The choice of a starting material like 5-chloro-2-nitroaniline is
strategic. The chlorine atom is a good leaving group, and its position ortho to the powerful
electron-withdrawing nitro group makes the ipso-carbon highly electrophilic and susceptible to
attack by the secondary amine of morpholine. A polar aprotic solvent like N,N-
Dimethylformamide (DMF) is selected to solvate the reactants and facilitate the reaction, which
may proceed via a Meisenheimer complex intermediate.
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Caption: General workflow for the synthesis of 5-Morpholino-2-nitroaniline.

Step-by-Step Laboratory Protocol:

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol).

Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the
starting material. Add morpholine (10.1 g, 115.8 mmol, 2.0 equivalents) to the solution.

Reaction Execution: Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
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is consumed.

e Product Isolation (Work-up): Cool the reaction mixture to room temperature. Pour the dark
solution slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A
yellow-orange precipitate will form.

« Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete
precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

e Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove
residual DMF and morpholine hydrochloride.

« Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve
the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature,
and then place it in an ice bath to maximize crystal formation.

e Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50
°C overnight to yield pure 5-Morpholino-2-nitroaniline.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following is a predicted spectroscopic profile based
on the known effects of its constituent functional groups and data from closely related analogs.

[3]14]

¢ IH NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic
protons, which are split by each other, and the aliphatic protons of the morpholine ring.

o Aromatic Region (o 6.5-8.0 ppm): Three signals corresponding to the protons on the
aniline ring. The proton ortho to the nitro group will be the most downfield, while the others
will appear at higher fields.

o Morpholine Protons (& 3.0-4.0 ppm): Two distinct triplets are expected. The four protons
adjacent to the oxygen (-CH2-O) will be further downfield (approx. & 3.8 ppm) compared to
the four protons adjacent to the nitrogen (-CHz-N, approx. & 3.2 ppm).
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e 13C NMR (Carbon NMR): The spectrum will confirm the presence of 10 unique carbon
environments.

o Aromatic Carbons (6 110-150 ppm): Six signals, with the carbons attached to the nitro and
amino groups being the most deshielded.

o Morpholine Carbons (& 48-68 ppm): Two signals corresponding to the -CH2-N and -CHz-O
carbons.

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups.

o N-H Stretch (~3350-3450 cm~1): A characteristic pair of sharp peaks for the primary amine
(-NH2).

o C-H Stretch (~2850-3100 cm™1): Signals for both aromatic and aliphatic C-H bonds.

o NO:2 Stretch (~1520 cm~* and ~1340 cm~1): Two strong, sharp absorptions corresponding
to the asymmetric and symmetric stretching of the nitro group.

e Mass Spectrometry (MS): Electron lonization (EI) mass spectrometry is expected to show a
prominent molecular ion (M*) peak at m/z = 223, corresponding to the molecular weight of
the compound.[1]

Chemical Reactivity and Synthetic Utility

The primary value of 5-Morpholino-2-nitroaniline lies in its potential for subsequent chemical
transformations, making it a versatile synthetic intermediate.

Nitro Group Reduction: A Gateway to Diamines

The most significant reaction is the selective reduction of the nitro group to a primary amine.
This transformation converts the molecule into 4-morpholinobenzene-1,2-diamine. This diamine
is a classic precursor for the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in
many FDA-approved drugs.[2]

Protocol for Nitro Reduction:
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o Catalyst Suspension: In a hydrogenation vessel, suspend 5-Morpholino-2-nitroaniline (5.0
g, 22.4 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg) in methanol (100 mL).

» Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50
psi with hydrogen and stir vigorously at room temperature.

e Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC for the
disappearance of the starting material.

o Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

« |solation: Concentrate the filtrate under reduced pressure to yield the crude 4-
morpholinobenzene-1,2-diamine, which can be used directly or purified further.

Application Profile in Drug Discovery

This molecule serves as a foundational piece in the synthesis of more complex, biologically
active compounds.

A. Intermediate for Established Pharmaceutical
Scaffolds

While not a final drug itself, 5-Morpholino-2-nitroaniline is structurally related to key
intermediates used in the synthesis of major pharmaceuticals. For instance, the closely related
compound 4-(4-aminophenyl)morpholin-3-one is a pivotal intermediate in the synthesis of
Rivaroxaban, a widely used anticoagulant (Factor Xa inhibitor).[5][6][7] The synthetic logic—
using a nitrophenyl morpholine derivative and reducing the nitro group to install a reactive
amine—is a well-established strategy in pharmaceutical process chemistry.

B. Conceptual Application in Targeted Protein
Degradation (PROTACS)

Proteolysis Targeting Chimeras (PROTACS) are an emerging therapeutic modality that hijacks
the cell's natural protein disposal system to destroy disease-causing proteins.[8][9] A PROTAC
is a heterobifunctional molecule composed of a "warhead" to bind the target protein, a ligand
for an E3 ubiquitin ligase, and a chemical linker.[10][11]
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5-Morpholino-2-nitroaniline is an ideal starting point for creating a "warhead" component.
After reduction of the nitro group, the resulting diamine can be selectively functionalized. The
more nucleophilic aniline nitrogen can be used to build out the core inhibitor structure, while the
other nitrogen can serve as an attachment point for a linker, which is then connected to an E3
ligase ligand like pomalidomide.[9]

Conceptual PROTAC Synthesis
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Caption: Conceptual workflow for utilizing 5-Morpholino-2-nitroaniline in PROTAC synthesis.

Safety and Handling

As a nitroaniline derivative, 5-Morpholino-2-nitroaniline requires careful handling in a

laboratory setting.

Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin,
and harmful if inhaled.[1] It may also cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear
standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents. Recommended storage temperature is 2-8°C.[2]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for
chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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